Cas no 1823347-06-3 (5,7-Difluoroquinazoline)

5,7-Difluoroquinazoline 化学的及び物理的性質
名前と識別子
-
- 5,7-Difluoroquinazoline
-
- インチ: 1S/C8H4F2N2/c9-5-1-7(10)6-3-11-4-12-8(6)2-5/h1-4H
- InChIKey: WLFRHWRNMCTRHV-UHFFFAOYSA-N
- ほほえんだ: FC1=CC(=CC2C1=CN=CN=2)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 165
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 25.8
5,7-Difluoroquinazoline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM212255-1g |
5,7-Difluoroquinazoline |
1823347-06-3 | 95% | 1g |
$636 | 2021-08-04 | |
Alichem | A189011381-10g |
5,7-Difluoroquinazoline |
1823347-06-3 | 95% | 10g |
$2208.32 | 2023-09-02 | |
Alichem | A189011381-25g |
5,7-Difluoroquinazoline |
1823347-06-3 | 95% | 25g |
$3864.56 | 2023-09-02 | |
Chemenu | CM212255-1g |
5,7-Difluoroquinazoline |
1823347-06-3 | 95% | 1g |
$*** | 2023-03-30 | |
Alichem | A189011381-5g |
5,7-Difluoroquinazoline |
1823347-06-3 | 95% | 5g |
$1433.80 | 2023-09-02 |
5,7-Difluoroquinazoline 関連文献
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
-
Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
-
5. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
-
A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
-
D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
-
Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311
-
Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
5,7-Difluoroquinazolineに関する追加情報
Recent Advances in the Study of 5,7-Difluoroquinazoline (CAS: 1823347-06-3) in Chemical Biology and Pharmaceutical Research
The compound 5,7-Difluoroquinazoline (CAS: 1823347-06-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential applications in drug discovery and development. This heterocyclic compound, characterized by its quinazoline core with fluorine substitutions at the 5 and 7 positions, exhibits unique chemical properties that make it a promising candidate for targeting various biological pathways. Recent studies have explored its role as a kinase inhibitor, particularly in the context of cancer therapeutics, where it has shown inhibitory activity against key oncogenic kinases.
One of the most notable findings in recent research is the compound's ability to selectively inhibit epidermal growth factor receptor (EGFR) tyrosine kinases, which are often overexpressed in various cancers. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 5,7-Difluoroquinazoline derivatives exhibited potent anti-proliferative effects against non-small cell lung cancer (NSCLC) cell lines, with IC50 values in the nanomolar range. The study highlighted the importance of the fluorine substitutions in enhancing binding affinity and metabolic stability, which are critical factors in drug development.
In addition to its anticancer potential, 5,7-Difluoroquinazoline has also been investigated for its applications in infectious disease research. A recent preprint on bioRxiv reported that certain derivatives of this compound displayed inhibitory activity against bacterial topoisomerases, suggesting a potential role in addressing antibiotic resistance. The study employed molecular docking simulations and in vitro assays to elucidate the binding interactions between the compound and bacterial enzymes, providing valuable insights for future drug design.
Another area of active research involves the use of 5,7-Difluoroquinazoline as a scaffold for the development of novel PET (positron emission tomography) tracers. A 2024 study in the journal Chemical Communications described the synthesis of fluorine-18 labeled derivatives of this compound, which exhibited favorable pharmacokinetic properties for imaging applications. This advancement opens new avenues for non-invasive diagnostic tools in oncology and neurology.
Despite these promising developments, challenges remain in the optimization of 5,7-Difluoroquinazoline-based therapeutics. Issues such as solubility, bioavailability, and off-target effects need to be addressed through further structural modifications and preclinical studies. Current research efforts are focused on developing more selective and potent derivatives while minimizing potential toxicity. Collaborative initiatives between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into clinical applications.
In conclusion, 5,7-Difluoroquinazoline (CAS: 1823347-06-3) represents a versatile and promising compound in modern drug discovery. Its applications span from oncology to infectious diseases and diagnostic imaging, reflecting the broad potential of fluorinated quinazoline derivatives in addressing unmet medical needs. As research progresses, this compound is likely to play an increasingly important role in the development of next-generation therapeutics and diagnostic tools.
1823347-06-3 (5,7-Difluoroquinazoline) 関連製品
- 1261673-83-9(3-Chloro-2-(trifluoromethoxy)benzonitrile)
- 885520-57-0(6-hydroxy-1H-indole-4-carboxylic acid)
- 1803856-91-8(Ethyl 6-iodo-4-(trifluoromethyl)picolinate)
- 2228486-28-8(3-(2,5-dichlorophenyl)-4,4-difluorobutanoic acid)
- 17916-88-0(N-Acetyl-D-valine)
- 54444-99-4(6-chloro-chroman-3-ylamine hydrochloride)
- 1805302-29-7(2-(Bromomethyl)-5-(difluoromethyl)pyridine)
- 1798031-17-0(N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]-2H-1,3-benzodioxole-5-carboxamide)
- 2138270-52-5(2-chloro-6-methoxy-3-methyl-4H-pyrido1,2-apyrimidin-4-one)
- 1368848-66-1(2-(3,5-dichloro-2-methoxyphenyl)oxirane)




